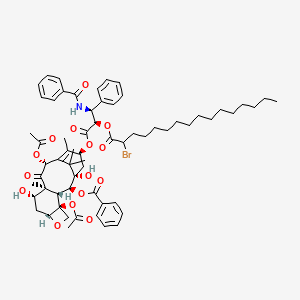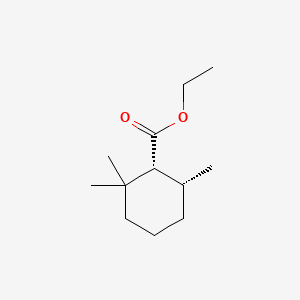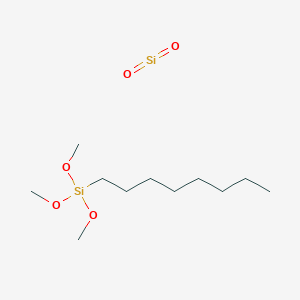
Dioxosilane;trimethoxy(octyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trimethoxy(octyl)silane can be synthesized through the reaction of silicon with alcohol in the presence of a catalyst. One common method involves the direct synthesis of trialkoxysilane by reacting silicon with methanol in the presence of a catalyst such as nano-copper . The reaction typically takes place in a solvent with a catalytically effective amount of a direct synthesis catalyst and an effective catalyst-promoting amount of a direct synthesis catalyst promoter, often an organic or inorganic compound possessing at least one phosphorus-oxygen bond .
Industrial Production Methods: Industrial production of trimethoxy(octyl)silane involves a similar process but on a larger scale. The synthesis includes steps such as using a wet chemical reduction method to prepare nano-copper, followed by preparing a silicon powder-nano-copper catalyst mixture, and then producing trimethoxy(octyl)silane in a fixed bed reactor . This method is suitable for industrialized production due to its simplicity and convenience.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethoxy(octyl)silane undergoes various types of reactions, including hydrolysis, copolymerization, polycondensation, and disproportionation reactions . These reactions are facilitated by the presence of hydrolyzable siloxane bonds and an active silicon-hydrogen bond.
Common Reagents and Conditions: Common reagents used in these reactions include water for hydrolysis, alcohols for esterification, and catalysts such as acids or bases to promote the reactions . The conditions for these reactions typically involve moderate temperatures and pressures to ensure efficient conversion.
Major Products Formed: The major products formed from these reactions include silane coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production . These products are used in various industrial applications, including the manufacture of adhesives, sealants, and coatings.
Applications De Recherche Scientifique
Trimethoxy(octyl)silane has a wide range of scientific research applications. In chemistry, it is used as a coupling agent to enhance the adhesion between different materials . In biology, it is used to functionalize the surface of silica to promote the adhesion of gold nanoparticles for use in the fabrication of acrylate nanocomposite-based photonic devices . In medicine, it is used to modify the surface of medical devices to improve their biocompatibility and reduce the risk of infection . In industry, it is used to coat silica fiber-based epoxy to improve hydrophobic characteristics and protect surfaces from corrosion .
Mécanisme D'action
The mechanism of action of trimethoxy(octyl)silane involves the hydrolysis of the methoxy groups to form silanol groups, which then react with the surface of the substrate to form strong covalent bonds . This process enhances the adhesion between the substrate and the coating, resulting in improved surface properties such as increased hydrophobicity and reduced surface energy . The molecular targets and pathways involved in this process include the formation of siloxane bonds and the interaction of the silanol groups with the substrate surface .
Comparaison Avec Des Composés Similaires
Trimethoxy(octyl)silane is similar to other organosilicon compounds such as trimethoxysilane and triethoxysilane . it is unique in its ability to enhance the water contact angle and lower the surface energy of materials . Other similar compounds include glycidoxypropyl trimethoxysilane and vinyltrimethoxysilane, which are used for different applications such as surface modification and polymer cross-linking . The uniqueness of trimethoxy(octyl)silane lies in its long octyl chain, which provides enhanced hydrophobic properties compared to shorter alkyl chains .
Propriétés
Numéro CAS |
92797-60-9 |
|---|---|
Formule moléculaire |
C11H26O3Si.O2Si C11H26O5Si2 |
Poids moléculaire |
294.49 g/mol |
Nom IUPAC |
dioxosilane;trimethoxy(octyl)silane |
InChI |
InChI=1S/C11H26O3Si.O2Si/c1-5-6-7-8-9-10-11-15(12-2,13-3)14-4;1-3-2/h5-11H2,1-4H3; |
Clé InChI |
XEHUAEWHNDBFDM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[Si](OC)(OC)OC.O=[Si]=O |
Description physique |
Dry Powder; Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



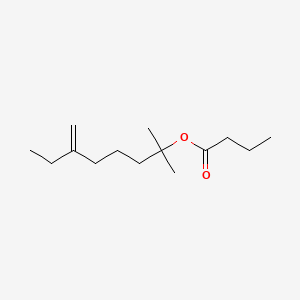
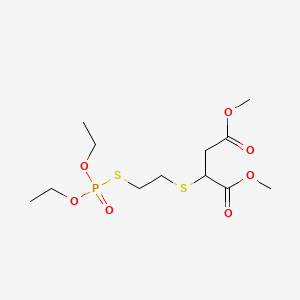
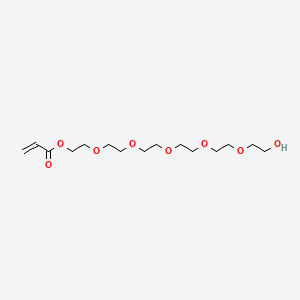
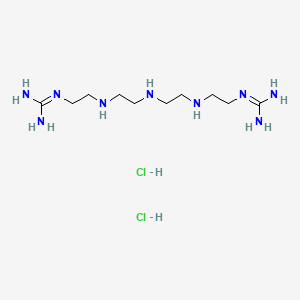
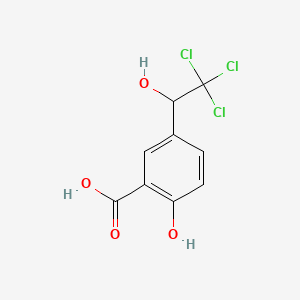
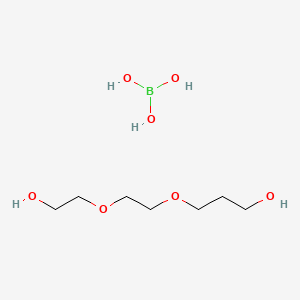
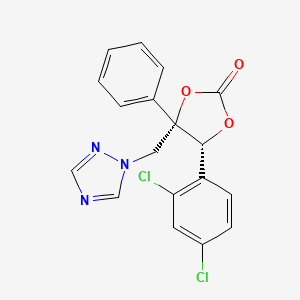
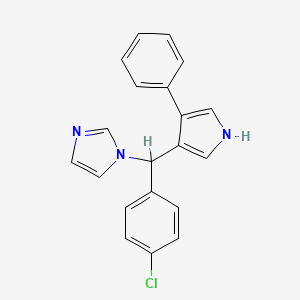
![5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione](/img/structure/B12685538.png)
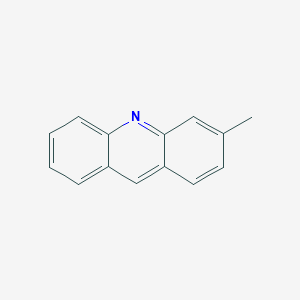
![4-[(Benzyl)amino]butyramide monohydrochloride](/img/structure/B12685563.png)
